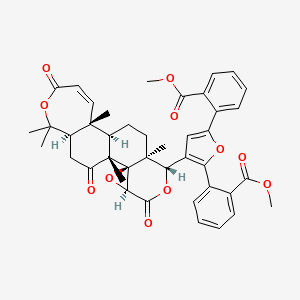
Insecticidal agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insecticidal agent 1 is a chemical compound used to control insect populations. It is designed to target specific physiological processes in insects, leading to their incapacitation or death. This compound is part of a broader class of insecticides that have been developed to protect crops, reduce the spread of insect-borne diseases, and manage pest populations in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 1 typically involves multiple steps, including the formation of key intermediates and the final active compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques to produce the compound in bulk. The production process must also comply with environmental and safety regulations to minimize the impact on workers and the environment .
Chemical Reactions Analysis
Types of Reactions: Insecticidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions include the active insecticidal compound and its degradation products. These products are monitored to ensure the effectiveness and safety of the insecticide .
Scientific Research Applications
Insecticidal agent 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of insecticidal agent 1 involves targeting specific molecular pathways in insects. It binds to key proteins, disrupting their normal function and leading to the insect’s death. The compound may interfere with the nervous system, inhibit enzyme activity, or disrupt cellular processes . Understanding these mechanisms helps in designing more effective and selective insecticides .
Comparison with Similar Compounds
Properties
Molecular Formula |
C42H42O11 |
|---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
methyl 2-[5-(2-methoxycarbonylphenyl)-4-[(1R,2R,4S,7R,8S,11R,12R,18R)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-en-7-yl]furan-2-yl]benzoate |
InChI |
InChI=1S/C42H42O11/c1-38(2)29-21-30(43)41(5)28(39(29,3)18-17-31(44)52-38)16-19-40(4)33(51-37(47)34-42(40,41)53-34)26-20-27(22-12-8-10-14-24(22)35(45)48-6)50-32(26)23-13-9-11-15-25(23)36(46)49-7/h8-15,17-18,20,28-29,33-34H,16,19,21H2,1-7H3/t28-,29+,33+,34-,39-,40+,41+,42-/m1/s1 |
InChI Key |
NLPAJYDJXBBVSV-ULOAXJSFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=C(OC(=C6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C)(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=C(OC(=C6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


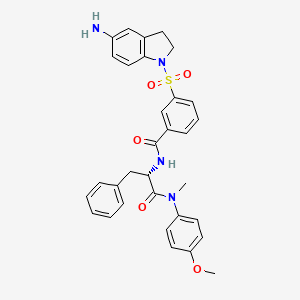
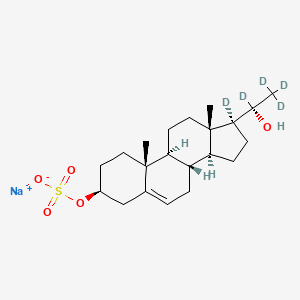
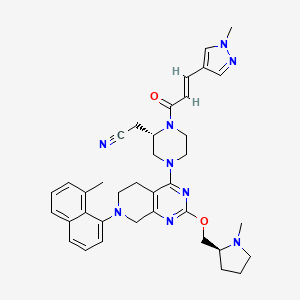
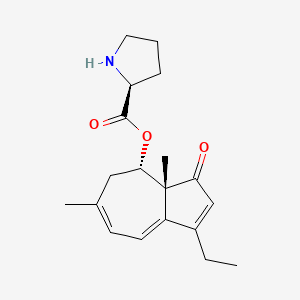
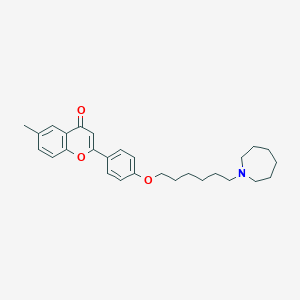
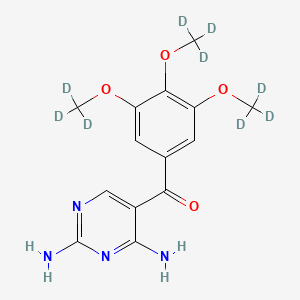
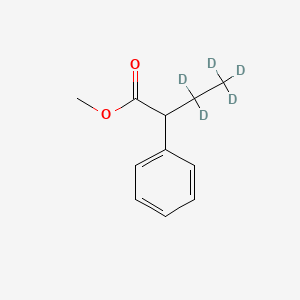
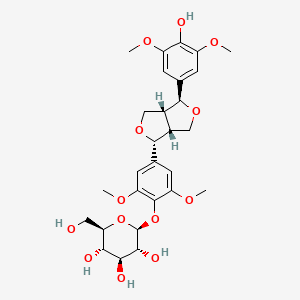
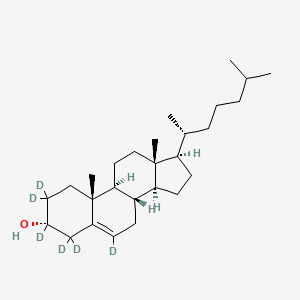
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
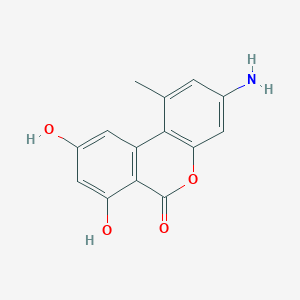
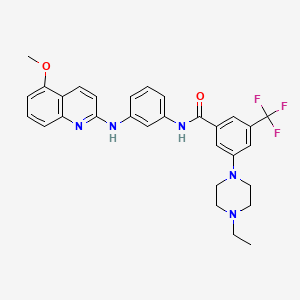
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
